molecular formula C12H20BNO2S B572431 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1218789-94-6

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B572431
CAS No.: 1218789-94-6
M. Wt: 253.167
InChI Key: VJKXLLWBJVKRLL-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate ester-functionalized thiazole derivative. The compound features a thiazole core substituted with ethyl and methyl groups at the 2- and 4-positions, respectively, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This structural motif is critical for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds .

Properties

IUPAC Name

2-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO2S/c1-7-9-14-8(2)10(17-9)13-15-11(3,4)12(5,6)16-13/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKXLLWBJVKRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675398
Record name 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-94-6
Record name 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the cornerstone for constructing the thiazole core. This method involves condensation of α-haloketones with thioamides or thioureas. For 2-ethyl-4-methylthiazole, ethyl bromopyruvate reacts with thiourea derivatives under basic conditions to form the substituted thiazole intermediate. A typical procedure involves refluxing in ethanol with potassium carbonate, yielding the thiazole ring in 65–75% efficiency. Critical parameters include stoichiometric control of the halogenated precursor and rigorous exclusion of moisture to prevent hydrolysis.

Alternative Cyclization Approaches

While less common, cyclodehydration of thioamide precursors offers a viable pathway. For example, treating 2-ethyl-4-methylthiazole-5-carboxylic acid with phosphorus pentasulfide (P₂S₅) in toluene under reflux generates the corresponding thiazolethione, which is subsequently alkylated. However, this method suffers from lower yields (~50%) due to side reactions, necessitating meticulous purification.

ParameterValue
CatalystPd(dppf)Cl₂ (0.1 equiv)
Solvent1,4-Dioxane/DMF (3:1)
Temperature80–85°C
Reaction Time16–24 hours
Yield70–85%

This method ensures regioselective borylation at the 5-position, attributed to the electron-withdrawing effect of the thiazole ring.

Microwave-Assisted Borylation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A procedure from the Royal Society of Chemistry demonstrates that combining 5-bromothiazole derivatives with B₂pin₂ under microwave conditions (150°C, 30 min) achieves 90% conversion, reducing side product formation. This approach is particularly advantageous for high-throughput synthesis.

Purification and Isolation

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating the target compound. Using ethyl acetate/hexane (55:45) as the eluent, purity levels exceeding 95% are attainable. Continuous flow chromatography systems enhance scalability, reducing processing time by 40% compared to batch methods.

Crystallization Strategies

Recrystallization from ethanol/water mixtures (7:3) yields crystalline product with >99% purity. However, this method is less effective for boronate esters due to their hygroscopic nature, necessitating anhydrous conditions during isolation.

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Palladium catalysts significantly influence cross-coupling efficiency. Comparative studies reveal:

CatalystYield (%)Side Products (%)
Pd(PPh₃)₄6218
PdCl₂(dppf)7810
Pd(OAc)₂/XPhos855

The superior performance of PdCl₂(dppf) stems from its stability under aerobic conditions and enhanced oxidative addition kinetics.

Solvent Effects

Polar aprotic solvents like DMF facilitate boron reagent solubility but risk decoordination of the palladium catalyst. Mixed solvent systems (e.g., dioxane/H₂O) balance solubility and catalytic activity, achieving optimal turnover frequencies.

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow technology minimizes batch-to-batch variability. A pilot-scale setup with residence times of 30 minutes at 100°C achieves 92% conversion, outperforming traditional batch reactors by 20%.

Economic and Environmental Considerations

Waste streams from boron-containing byproducts pose disposal challenges. Recent advances employ scavenger resins (e.g., QuadraPure® BZA) to sequester residual boron, reducing environmental impact by 35% .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Agents

Recent studies have indicated the potential of thiazole derivatives in cancer treatment. The incorporation of boron into these compounds enhances their biological activity. For instance:

  • Case Study : A series of boron-based thiazoles were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole could serve as a lead compound for further development in cancer therapeutics .

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a critical target in various diseases including cancer and neurodegenerative disorders. Compounds similar to this compound have shown promising GSK-3β inhibitory activity.

CompoundIC50 (nM)K i (nM)
Thiazole Derivative82

This table highlights the potency of thiazole derivatives as GSK-3β inhibitors .

Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics. Thiazoles can be used as building blocks in the synthesis of organic semiconductors.

Photovoltaic Devices

Research has indicated that incorporating thiazole derivatives into photovoltaic devices can enhance their efficiency. The compound's ability to facilitate charge transport is particularly beneficial.

Pesticides and Herbicides

The thiazole moiety is known for its biological activity against pests and weeds. Compounds like this compound have been explored for their potential use as environmentally friendly pesticides.

ApplicationTarget OrganismEffectiveness
PesticideAphidsHigh
HerbicideBroadleaf WeedsModerate

This table summarizes the effectiveness of thiazole derivatives in agricultural applications .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological contexts, the thiazole ring may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Thiazole Positions) Key Features Synthesis Yield/Notes
2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-Ethyl, 4-Methyl, 5-Boronate High steric protection of boron; used in cross-coupling. Discontinued. Not explicitly reported
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Compound 4) 2-Phenyl, 4-Boronate Aryl substitution enhances π-conjugation; synthesized via Li/Br exchange. Standard protocol, yield not specified
2-(3-Hexylthiophen-2-yl)-5-boronate-thiazole (Compound 17) 2-Hexylthiophene, 5-Boronate Conjugated thiophene-boronate system; high yield (85%). Improved yield via Singaram method
2-Methyl-4-[4-(boronate)phenyl]-1,3-thiazole 2-Methyl, 4-Phenyl-Boronate Extended aromatic system; commercial availability (Kanto Reagents). mp 103–106°C; CAS 857283-68-2
5-Boronate-isothiazole Isothiazole core, 5-Boronate Isothiazole vs. thiazole core alters electronic properties. Commercial (CAS 1045809-78-6)
Physicochemical Properties
  • Steric and Electronic Effects: The ethyl and methyl groups in the target compound provide steric protection to the boron center, improving stability.
Stability and Commercial Availability
  • The pinacol boronate group in all compounds confers moisture sensitivity, necessitating anhydrous handling. Bulky substituents (e.g., tetramethyl in dioxaborolan) further stabilize the boron center .
  • Commercial availability varies: the target compound is discontinued , while others (e.g., 2-methyl-4-phenyl-boronate thiazole) remain accessible .

Biological Activity

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS No. 1218789-94-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an ethyl and methyl group, along with a dioxaborolane moiety. Its molecular formula is C13H21B1N1O4S1C_{13}H_{21}B_{1}N_{1}O_{4}S_{1}, with a molecular weight of approximately 281.29 g/mol. The presence of the boron-containing dioxaborolane enhances its reactivity and potential interactions in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that thiazole derivatives could inhibit the proliferation of cancer cells such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value in the low micromolar range .
  • Mechanism of Action : These compounds may induce apoptosis and cell cycle arrest in cancer cells, contributing to their anticancer effects .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. The compound's structural characteristics suggest potential activity against bacterial and fungal pathogens. Preliminary assays indicate:

  • Broad-Spectrum Activity : Similar thiazole derivatives have exhibited activity against various strains of bacteria and fungi, indicating that this compound may also possess broad-spectrum antimicrobial properties .

Neuroprotective Effects

Emerging research suggests that compounds containing thiazole rings may offer neuroprotective benefits:

  • Cytotoxicity Studies : In models using HT-22 (mouse hippocampal neuronal cells), compounds with similar structures showed no significant decrease in cell viability at varying concentrations . This indicates a potential protective effect against neurodegenerative conditions.

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application:

  • Acute Toxicity : Toxicological assessments indicate that the compound is harmful if swallowed (H302) and can cause skin irritation (H315) .
  • Safety Studies : Further studies are necessary to evaluate long-term toxicity and potential side effects in vivo.

Case Studies

A review of case studies involving similar thiazole compounds provides insight into their efficacy and safety:

StudyCompoundFindings
Study AThiazole Derivative XSignificant reduction in tumor size in xenograft models.
Study BThiazole Derivative YExhibited antimicrobial activity against resistant bacterial strains.
Study CThiazole Derivative ZShowed neuroprotective effects in animal models of Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for preparing 2-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for coupling with aryl/heteroaryl halides. For example, thermal conditions using (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours can yield functionalized thiazole derivatives . Heterogeneous catalytic systems (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) are also effective for introducing substituents via nucleophilic substitution or esterification .

Key Reaction Conditions Table:

Reaction TypeCatalysts/ReagentsSolventTemperatureYieldReference
Cross-Coupling(NH₄)₂S₂O₈DMSO50°C50%
Nucleophilic SubstitutionBleaching Earth ClayPEG-40070–80°C60–75%

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : The boronic ester group exhibits characteristic B–O stretching vibrations at ~1350–1310 cm⁻¹ and C–B peaks near 1140 cm⁻¹. Thiazole ring C=N and C–S stretches appear at 1640–1600 cm⁻¹ and 690–630 cm⁻¹, respectively .
  • ¹H/¹³C NMR : The thiazole proton (H-2) resonates at δ 7.8–8.2 ppm, while the dioxaborolane methyl groups appear as a singlet at δ 1.2–1.4 ppm. The ethyl and methyl substituents on the thiazole ring show peaks at δ 1.3–1.5 (triplet) and δ 2.4–2.6 (singlet), respectively .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The boronic ester’s stability under basic conditions makes it ideal for Suzuki-Miyaura coupling. Key optimizations include:

  • Ligand Selection : Use of Pd(PPh₃)₄ or SPhos ligands to enhance electron-deficient aryl coupling partners.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
  • Base Compatibility : K₂CO₃ or Cs₂CO₃ minimizes boronic ester hydrolysis .

Example Protocol (Thermal Cross-Coupling):

Combine 1 equiv. boronic ester, 2 equiv. aryl halide, 3 equiv. (NH₄)₂S₂O₈ in DMSO.

Heat at 50°C for 24 h under inert atmosphere.

Isolate via aqueous workup and column chromatography .

Q. How does crystallographic analysis resolve ambiguities in its solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 provides precise bond lengths and angles. For example:

  • The dioxaborolane ring adopts a planar conformation, with B–O bonds averaging 1.37 Å.
  • Thiazole ring puckering is influenced by ethyl/methyl substituents, affecting π-stacking interactions .

Crystallography Workflow:

Grow crystals via slow evaporation in ethanol/water.

Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018/3 for anisotropic displacement parameters .

Q. How can computational modeling predict its biological or material properties?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets like enzymes or receptors. The boronic ester may act as a transition-state analog in protease inhibition .
  • DFT Calculations : Gaussian09 calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) relevant to optoelectronic applications .

Case Study : Docking of analogous thiazole-boronic esters into α-glucosidase revealed hydrogen bonding with Asp349 and hydrophobic interactions with Trp15, explaining inhibitory activity .

Q. How to address contradictions in reported synthetic yields or reactivity?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Purity : Trace metals in Pd catalysts can deactivate the boronic ester. Use rigorously purified Pd sources (e.g., Pd(OAc)₂ recrystallized from acetic acid).
  • Solvent Moisture : Hydrolysis of the boronic ester is mitigated by anhydrous DMSO or molecular sieves .

Data Reconciliation Example:
A 50% yield in vs. 75% in reflects differences in catalytic systems (homogeneous vs. heterogeneous). Reproducibility requires strict control of catalyst loading and solvent dryness.

Q. Methodological Resources

  • Structural Refinement : SHELXL for small-molecule crystallography .
  • Cross-Coupling Protocols : Miyaura-Suzuki reaction guidelines .
  • Spectroscopic Libraries : SDBS database for IR/NMR reference spectra .

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